molecular formula C33H24BrNO2 B2674568 1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one CAS No. 1023563-90-7

1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one

Cat. No.: B2674568
CAS No.: 1023563-90-7
M. Wt: 546.464
InChI Key: YJTDTDVJLWUMAW-UHFFFAOYSA-N
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Description

1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Substitution reactions:

    Cyclization: The final step often involves cyclization to form the dihydroindole structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various hydrogenated forms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-benzoylphenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one
  • 1-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one

Uniqueness

1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one is unique due to the presence of both benzoyl and bromophenyl groups, which can impart distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24BrNO2/c34-27-16-14-23(15-17-27)30-21-29-31(19-26(20-32(29)36)22-8-3-1-4-9-22)35(30)28-13-7-12-25(18-28)33(37)24-10-5-2-6-11-24/h1-18,21,26H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTDTDVJLWUMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1N(C(=C2)C3=CC=C(C=C3)Br)C4=CC=CC(=C4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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